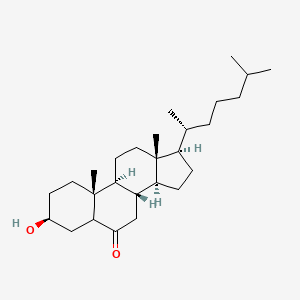

Cholestan-6-one, 3-hydroxy-, (3beta)-

Description

Contextual Placement within Cholestane (B1235564) Steroids and Oxysterols

Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)- is classified as a cholestane steroid. The cholestane framework is a saturated 27-carbon tetracyclic hydrocarbon that serves as the parent structure for numerous steroids, including cholesterol. Steroids derived from this backbone are integral to cellular structure and signaling.

Furthermore, this compound is categorized as an oxysterol, a class of molecules derived from the oxidation of cholesterol or its precursors, either through enzymatic or non-enzymatic processes. The defining features of Cholestan-6-one, 3-hydroxy-, (3beta)- are its cholestane skeleton, a hydroxyl (-OH) group at the C-3 position in the beta orientation, and a ketone (=O) group at the C-6 position. These oxidative modifications are critical to its chemical properties and biological functions.

Table 1: Chemical and Physical Properties of Cholestan-6-one, 3-hydroxy-, (3beta)-

| Property | Value |

|---|---|

| Synonyms | 3β-Hydroxy-5α-cholestan-6-one, 5α-Cholestan-3β-ol-6-one, 6-Ketocholestanol sigmaaldrich.com |

| Molecular Formula | C₂₇H₄₆O₂ sigmaaldrich.com |

| Molecular Weight | 402.65 g/mol scbt.com |

| CAS Number | 1175-06-0 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Chemical Class | Cholestane Steroid, Oxysterol scbt.comchemicalbook.com |

Historical Perspectives of its Discovery and Early Academic Investigations

The scientific journey of Cholestan-6-one, 3-hydroxy-, (3beta)- is marked by its identification as a key intermediate in metabolic pathways across different biological kingdoms. One of the pivotal early investigations that brought this compound to the forefront was published in 1977. This research demonstrated that cholesterol is converted into 3β-hydroxy-5α-cholestan-6-one within the prothoracic glands of the silkworm, Bombyx mori. nih.gov The study further revealed that this newly formed sterol was subsequently metabolized into α-ecdysone, the primary insect molting hormone. nih.gov This finding was significant as it positioned Cholestan-6-one, 3-hydroxy-, (3beta)- as a crucial, previously unidentified precursor in the biosynthesis of ecdysteroids.

Parallel to its discovery in biological systems, the synthesis of 3β-hydroxy-6-oxo-5α-steroids has been a subject of interest in organic chemistry. The presence of the 6-oxo functionality is a feature of many naturally occurring steroids, making the development of efficient synthetic routes a priority for researchers. Methodologies have been developed to introduce the oxygen atom at the C-6 position, often starting from widely available steroids like cholesterol. These synthetic efforts have been crucial for producing the compound in sufficient quantities for detailed biological and physiological studies.

Significance in the Broader Field of Steroid Biochemistry and Physiology

The importance of Cholestan-6-one, 3-hydroxy-, (3beta)- extends across several areas of biochemical and physiological research. Its role is not limited to being a metabolic intermediate; it is an active biomolecule with distinct effects on cellular processes.

In mammals, it is a known metabolite. For instance, studies in rats have identified cholestane-3β,5α-diol-6-one as a major neutral metabolite derived from the administration of cholestane-3β,5α,6β-triol.

Research has also uncovered its function as a signaling molecule and a modulator of enzyme activity. Under its synonym 6-Ketocholestanol, the compound has been identified as a ligand that can bind to the microsomal antiestrogen-binding site (AEBS), a protein complex involved in cholesterol metabolism and cell growth regulation. pharmaffiliates.comnih.gov Further investigations have revealed its ability to influence lipid metabolism directly. In studies using human liver cancer (HepG2) cells, 6-Ketocholestanol was shown to suppress the accumulation of lipids by decreasing the expression of the fatty acid synthase (FASN) gene through a mechanism dependent on sterol regulatory element-binding proteins (SREBPs). nih.gov

Moreover, studies on isolated mitochondria have shown that 6-Ketocholestanol can act as a "recoupler," preventing or reversing the uncoupling action of certain protonophores. nih.gov This effect is attributed to its ability to increase the membrane dipole potential, highlighting a significant role in modulating cellular bioenergetics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMQKOQOLPGBBE-DNFLUMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70223-10-8, 1175-06-0 | |

| Record name | 6-Ketocholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070223108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-oxocholestanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for Research Applications

Total Synthesis Approaches to the Chemical Compound

Hypothetical total synthesis strategies would likely involve the sequential construction of the tetracyclic A-B-C-D ring system characteristic of steroids. Methodologies pioneered by luminaries such as Woodward and Johnson, involving convergent strategies where large fragments of the molecule are synthesized independently before being coupled, could be adapted. Key reactions would include annulations to form the six-membered rings and stereoselective transformations to install the required functional groups and stereocenters. For instance, installing the C-3 hydroxyl group with the correct beta orientation could be achieved through the stereoselective reduction of a C-3 ketone. The C-6 ketone would be incorporated either from a functionalized starting material or through selective oxidation late in the synthesis.

Semisynthetic Routes from Cholesterol and Related Steroid Precursors

Given the structural complexity of Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)-, semisynthesis from abundant natural steroids like cholesterol is the most practical and widely used approach. Cholesterol provides the correct tetracyclic core and the 3-beta-hydroxy group, simplifying the synthetic challenge to the selective introduction of a ketone at the C-6 position.

Epoxidation and Rearrangement Strategies

A classic and effective method for introducing the C-6 keto functionality involves the epoxidation of the C-5 to C-6 double bond of cholesterol, followed by a rearrangement. nih.govnih.gov The process begins with the protection of the 3-beta-hydroxy group, typically as an acetate (B1210297) ester, to prevent unwanted side reactions.

The protected cholesterol is then treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form cholesterol-5,6-epoxides (5,6-ECs). nih.gov This reaction yields a mixture of diastereomers, the 5α,6α-epoxide and the 5β,6β-epoxide. These epoxides are stable intermediates that can be isolated. Subsequent treatment of the epoxide mixture, particularly the 5α,6α-isomer, with an acid catalyst promotes a rearrangement to the desired 3β-acetoxy-5α-cholestan-6-one. The final step is the hydrolysis of the acetate group to yield the target compound. A convenient four-step procedure using inexpensive reagents has been reported to synthesize 3β-hydroxy-6-oxo-5α-steroids from 3β-acetoxy Δ⁵-steroids, demonstrating the utility of this pathway. scienceopen.com

Selective Oxidation Methods for the C-6 Position

Direct oxidation of the allylic C-6 position in cholesterol is an alternative route, though it requires careful selection of reagents to achieve regioselectivity over other reactive sites, such as the C-3 hydroxyl group and the allylic C-4 and C-7 positions. nih.gov

One established method involves the use of chromium-based oxidants. For example, treating 3β-acetoxy-cholest-5-ene with sodium dichromate in an acetic acid/benzene mixture can yield the desired 6-oxo product along with other oxidized byproducts.

More modern and selective methods often employ a multi-step sequence. For instance, allylic bromination of a protected cholesterol derivative with N-bromosuccinimide (NBS), followed by dehydrobromination, can introduce a conjugated diene system. Subsequent selective oxidation can then be more readily directed to the C-6 position. Another approach involves hydroboration of the Δ⁵ double bond, which can be used to introduce the 6-oxo functional group. jst.go.jp Free radical oxidation of cholesterol is another area of study, where the formation of allylic radicals can lead to various oxidized products. nih.gov

Preparation of Labeled Analogues for Metabolic and Mechanistic Studies

To trace the metabolic fate and elucidate the mechanisms of action of Cholestan-6-one, 3-hydroxy-, (3beta)-, isotopically labeled versions are indispensable tools. uq.edu.au The synthesis of these analogues involves incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or the radioisotope tritium (B154650) (³H), at specific positions within the molecule.

For example, deuterium or tritium can be introduced at the C-3 position by reducing a 3-keto precursor with a labeled reducing agent such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄). Synthesizing labeled glucosinolates for metabolic studies highlights general strategies that can be applied to steroids, where labeled precursors are incorporated early in a synthetic sequence. uq.edu.au Such labeled compounds are crucial for quantitative analysis using mass spectrometry and for tracking the molecule's distribution and transformation in biological systems. The conversion of radiolabeled 3β-hydroxy-5α-cholestan-6-one to α-ecdysone has been demonstrated in insects, underscoring the importance of labeled analogues in metabolic pathway studies. nih.gov

Design and Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Investigations

Understanding how the chemical structure of Cholestan-6-one, 3-hydroxy-, (3beta)- relates to its biological activity is a key objective of medicinal chemistry. This is achieved through the systematic design and synthesis of a library of chemically modified derivatives and subsequent biological evaluation. These structure-activity relationship (SAR) studies help to identify the key molecular features responsible for the compound's effects. nih.gov

A number of 5α-cholestan-6-one derivatives have been prepared from hyodeoxycholic acid and evaluated for anti-inflammatory effects, revealing that several analogues exhibited potent inhibitory activities on nitric oxide production in microglia. nih.gov Modifications have been explored at various positions:

C-1, C-2, and C-3 Positions: Derivatives with various substituents (e.g., methyl, acetoxy, methoxy) have been synthesized to probe the impact of functional groups near the A-ring on activity. jst.go.jp For example, the 3β-hydroxyl group can be inverted to the 3α-configuration or esterified to alter polarity and hydrogen bonding capacity. jst.go.jp

C-6 Position: The 6-keto group is a prime target for modification. It can be reduced to the corresponding 6α- or 6β-alcohols or converted to derivatives like oximes or hydrazones to assess the importance of the carbonyl moiety for biological interactions.

Side Chain and Steroid Nucleus: The aliphatic side chain can be truncated, extended, or functionalized. The steroid nucleus itself can also be altered.

These SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, potentially leading to the discovery of novel therapeutic agents for conditions such as neuroinflammatory diseases. nih.govnih.gov

Biosynthesis and Metabolic Pathways of the Chemical Compound

Endogenous Formation Pathways

The generation of (3beta)-3-hydroxycholestan-6-one within biological systems can occur through both precisely controlled enzymatic reactions and less specific non-enzymatic oxidation events.

Enzymatic Conversion from Cholesterol and Related Sterols

While direct enzymatic conversion of cholesterol to (3beta)-3-hydroxycholestan-6-one is not a primary metabolic route, related enzymatic processes contribute to the formation of its precursors. Cholesterol and its precursor, 7-dehydrocholesterol (B119134), can undergo enzymatic modifications that lead to a variety of oxysterols. For instance, cytochrome P450 7A1 (CYP7A1) can oxidize 7-dehydrocholesterol to 7-ketocholesterol (B24107). nih.gov Although not a direct synthesis of the target compound, this highlights the enzymatic potential to modify the sterol ring at positions relevant to the formation of 6-oxo derivatives.

The conversion of cholesterol to cholest-4-en-3-one, a related ketosteroid, is catalyzed by cholesterol oxidase, an enzyme found in bacteria. wikipedia.orgnih.govmoleculardepot.com This enzyme oxidizes the 3β-hydroxyl group and isomerizes the double bond. nih.gov While this specific enzyme is not present in mammals, it demonstrates a biological precedent for the oxidation of the A and B rings of the cholesterol backbone. scirp.org

Non-enzymatic Oxidation Processes Leading to the Chemical Compound

Non-enzymatic oxidation, or autoxidation, of cholesterol is a significant pathway for the formation of a diverse array of oxysterols, including precursors to (3beta)-3-hydroxycholestan-6-one. nih.govnih.gov These reactions are often initiated by reactive oxygen species (ROS), such as free radicals generated during normal metabolic processes or under conditions of oxidative stress. nih.govnih.gov

The process can be initiated by free radical species, leading to the formation of hydroperoxide intermediates. nih.govacs.org Specifically, the oxidation of cholesterol can yield 7-hydroperoxycholesterols (7α-OOH and 7β-OOH), which can then be further metabolized to the more stable 7-ketocholesterol. nih.gov The formation of cholestane-3β,5α,6β-triol from cholesterol-5,6-epoxides is another relevant non-enzymatic pathway, as this triol is a potential precursor to 6-oxo-cholestan-3β,5α-diol. nih.govnih.gov

The table below summarizes the key reactive species and resulting products in the non-enzymatic oxidation of cholesterol.

| Initiating Species | Key Intermediates/Products | Reference |

| Free radicals | 7-hydroperoxycholesterols, 7-ketocholesterol | nih.gov |

| Singlet oxygen | 5α-hydroperoxy-cholest-6-en-3β-ol | nih.gov |

| Ozone | Secosteroids | nih.gov |

Identification of Specific Enzymes Involved in its Biosynthesis

While a dedicated enzyme for the direct synthesis of (3beta)-3-hydroxycholestan-6-one from cholesterol has not been definitively identified in mammals, several enzyme families are implicated in the metabolism of related sterols.

Cholesterol Oxidase: As previously mentioned, this bacterial enzyme catalyzes the oxidation of cholesterol to cholest-4-en-3-one. wikipedia.orgnih.govmoleculardepot.comscirp.org Its mechanism involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond. nih.gov Although not a mammalian enzyme, its action provides a model for the types of enzymatic transformations that can occur on the cholesterol molecule.

Hydroxysteroid Dehydrogenases (HSDs): This large family of enzymes catalyzes the interconversion of hydroxyl and keto groups on the steroid nucleus. wikipedia.org For example, 3β-hydroxysteroid dehydrogenases (3β-HSDs) are crucial for the synthesis of all classes of steroid hormones from cholesterol. researchgate.net It is plausible that an HSD could be involved in the formation of the 6-oxo group from a 6-hydroxy precursor. For instance, 11β-HSDs have been shown to interconvert 7-ketocholesterol and 7β-hydroxycholesterol, demonstrating their activity on keto- and hydroxyl- groups at different positions on the sterol ring. nih.gov Furthermore, 17β-hydroxysteroid dehydrogenase type 7 (Hsd17b7) has been identified as a 3-ketoreductase in the cholesterol biosynthesis pathway. nih.gov

The table below details enzymes involved in the metabolism of related sterols.

| Enzyme Family | Specific Enzyme Example | Function | Reference |

| Oxidoreductases | Cholesterol Oxidase | Oxidation of cholesterol to cholest-4-en-3-one | wikipedia.orgmoleculardepot.com |

| Hydroxysteroid Dehydrogenases | 3β-HSD | Oxidative conversion of Δ5-3β-hydroxysteroids | researchgate.net |

| Hydroxysteroid Dehydrogenases | 11β-HSD | Interconversion of 7-ketocholesterol and 7β-hydroxycholesterol | nih.gov |

| Hydroxysteroid Dehydrogenases | Hsd17b7 | 3-ketoreductase in cholesterol biosynthesis | nih.gov |

Catabolic Pathways and Degradation Products

The metabolic fate of (3beta)-3-hydroxycholestan-6-one involves further enzymatic modifications, leading to a variety of degradation products.

Reduction Reactions to Hydroxylated Cholestanes

The 6-keto group of (3beta)-3-hydroxycholestan-6-one can undergo reduction to form the corresponding 6-hydroxy cholestane (B1235564) derivatives. This type of reaction is often catalyzed by hydroxysteroid dehydrogenases. For instance, the reduction of the related compound 1,4,6-cholestatrien-3-one with various reducing agents has been shown to yield different hydroxylated products, such as 4,6-cholestadien-3β-ol and 4,6-cholestadien-3α-ol, depending on the reagent used. nih.gov This demonstrates the potential for the 6-keto group to be reduced to a hydroxyl group in a stereospecific manner.

Further Oxidation and Rearrangement Pathways

Beyond simple reduction, (3beta)-3-hydroxycholestan-6-one can be a substrate for further oxidation or rearrangement reactions. For example, the Beckmann rearrangement of (Z)-cholest-4-en-6-one oxime, a derivative of a related cholestenone, leads to the formation of a 7-aza-B-homocholest-4-en-6-one lactam. researchgate.netscilit.com While this is a chemical rearrangement, it illustrates the reactivity of the B-ring and the potential for significant structural modifications. Further oxidation at other positions of the cholestane skeleton is also a possibility, leading to a wider array of poly-oxygenated sterols.

Intermediacy in Broader Steroidogenic Networks (e.g., ecdysteroid biosynthesis)

The compound Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)-, also referred to as 3β-hydroxy-5α-cholestan-6-one, has been identified as a potential intermediate in the biosynthesis of ecdysteroids, a class of steroid hormones crucial for insect molting and metamorphosis. Research has demonstrated its presence and metabolic conversion within the prothoracic glands, the primary site of ecdysone (B1671078) synthesis in insects.

Studies conducted on the silkworm, Bombyx mori, have provided significant evidence for the role of 3β-hydroxy-5α-cholestan-6-one as a precursor in the α-ecdysone synthesis pathway. nih.gov The prothoracic glands of last instar larvae have been shown to facilitate the conversion of cholesterol into 3β-hydroxy-5α-cholestan-6-one. nih.gov Subsequent experiments involving radiolabeled 3β-hydroxy-5α-cholestan-6-one demonstrated the disappearance of this sterol from the glands, which coincided with the appearance of radiolabeled α-ecdysone in the surrounding medium. nih.gov This observation strongly suggests that 3β-hydroxy-5α-cholestan-6-one is a metabolic intermediate in the pathway leading to α-ecdysone. nih.gov

The enzymatic processes governing these conversions are fundamental to understanding the broader steroidogenic network. In the context of ecdysteroid biosynthesis in arthropods, the activity of 3β-hydroxysteroid dehydrogenase has been noted. nih.gov For instance, in the shore crab Carcinus maenas, a membrane-bound and NAD+-dependent 3β-hydroxysteroid dehydrogenase enzyme has been identified in the Y-organs, which are the crustacean equivalent of prothoracic glands. nih.gov This enzyme is involved in the interconversion between 3-oxo and 3β-OH compounds, a reaction that is potentially reversible and crucial for the formation of ecdysteroids. nih.gov

Research Findings on the Role of 3β-hydroxy-5α-cholestan-6-one in Ecdysteroid Biosynthesis

| Organism | Tissue | Precursor | Product | Key Finding |

| Bombyx mori (Silkworm) | Prothoracic glands | Cholesterol | 3β-hydroxy-5α-cholestan-6-one | The prothoracic glands are capable of synthesizing 3β-hydroxy-5α-cholestan-6-one from cholesterol. nih.gov |

| Bombyx mori (Silkworm) | Prothoracic glands | 3β-hydroxy-5α-cholestan-6-one | α-Ecdysone | Radiolabeling studies show the conversion of 3β-hydroxy-5α-cholestan-6-one to α-ecdysone, indicating it is a metabolic intermediate. nih.gov |

Molecular and Cellular Mechanisms of Action

Interactions with Cellular Receptors and Binding Proteins

Current scientific literature, based on extensive database searches, does not provide direct evidence of Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)- binding to specific cellular receptors such as nuclear receptors (e.g., LXR, FXR, PXR, RAR) or G-protein coupled receptors (GPCRs). However, the broader family of steroidal compounds, including cholesterol and its derivatives, are known to interact with cellular membranes and can act as allosteric modulators of membrane-bound receptors like GPCRs. mdpi.comnih.govnih.govresearchgate.netwellcome.org It is plausible that Cholestan-6-one, 3-hydroxy-, (3beta)- could exhibit similar properties, influencing receptor function indirectly through changes in the lipid bilayer or through low-affinity binding to allosteric sites. mdpi.comnih.gov

There is no specific binding site characterization for Cholestan-6-one, 3-hydroxy-, (3beta)- on any cellular receptor reported in the literature. However, studies on other steroidal molecules and their interaction with receptors like the estrogen receptor and GPCRs have shown that steroids can bind to allosteric sites, which are distinct from the primary ligand-binding pocket. nih.govnih.gov These allosteric interactions can modulate the receptor's response to its primary ligand. For instance, some neurosteroids and steroid hormones have been found to allosterically modulate muscarinic receptors.

The binding of a ligand to a receptor typically induces conformational changes that are crucial for initiating downstream signaling. For steroid receptors, ligand binding can lead to the dissociation of chaperone proteins, dimerization, and subsequent binding to DNA response elements. nih.govwikipedia.org Similarly, ligand binding to the steroid-binding domain of the estrogen receptor has been shown to cause a decrease in the receptor's surface hydrophobicity. nih.govacs.org While it is a fundamental principle of receptor biology, there is no specific research detailing the conformational changes induced by the binding of Cholestan-6-one, 3-hydroxy-, (3beta)- to a particular receptor.

Modulation of Enzymatic Activities

Evidence suggests that Cholestan-6-one, 3-hydroxy-, (3beta)- and its analogs can significantly modulate the activity of key enzymes involved in cellular signaling and metabolism.

A significant finding in this area comes from the study of a close structural analog, 3beta-hydroxy-6-aza-cholestane . This compound has been identified as a potent inhibitor of Phosphatidylinositol Specific Phospholipase C (PI-PLC) , with a reported IC50 value of 1.8 µM. nih.gov This inhibitory activity is comparable to that of the well-known PI-PLC inhibitor, U73122. nih.gov The inhibition of PI-PLC, a crucial enzyme in phosphoinositide metabolism, suggests a primary mechanism through which Cholestan-6-one, 3-hydroxy-, (3beta)- may exert its cellular effects. The structural similarities between the two compounds, particularly the cholestane (B1235564) backbone and the 3-beta-hydroxy group, point towards a similar mode of action.

While there is no direct evidence of Cholestan-6-one, 3-hydroxy-, (3beta)- inhibiting or activating hydroxysteroid dehydrogenases (HSDs) , these enzymes are known to be involved in the metabolism of steroids. gdx.netmdpi.comnih.gov The presence of a 3-beta-hydroxy group and a ketone at the 6-position suggests that this compound could potentially serve as a substrate or a modulator for certain HSDs.

Inhibitory Activity of a Cholestan-6-one, 3-hydroxy-, (3beta)- Analog

| Compound | Target Enzyme | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3beta-hydroxy-6-aza-cholestane | Phosphatidylinositol Specific Phospholipase C (PI-PLC) | Inhibition | 1.8 | nih.gov |

The potential inhibition of PI-PLC by Cholestan-6-one, 3-hydroxy-, (3beta)- would directly impact phosphoinositide metabolism, altering the levels of important second messengers. Furthermore, research has demonstrated that Cholestan-6-one, 3-hydroxy-, (3beta)- is a metabolic precursor in the biosynthesis of the insect molting hormone, ecdysone (B1671078), in the silkworm, Bombyx mori. nih.gov This finding underscores its role in steroidogenic pathways, at least in certain organisms. nih.gov

The broader impact on cholesterol homeostasis is also a consideration, as many oxysterols and related compounds are known to regulate key proteins involved in cholesterol transport and metabolism, often through interactions with nuclear receptors like LXRs. nih.govnih.gov

Influence on Cellular Signaling Pathways

By modulating key enzymes like PI-PLC, Cholestan-6-one, 3-hydroxy-, (3beta)- can exert a significant influence on various cellular signaling pathways. The inhibition of PI-PLC would disrupt the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). This would, in turn, affect downstream signaling events.

A related compound, cholestane-3beta,5alpha,6beta-triol , has been shown to induce an increase in intracellular calcium (Ca2+) levels. nih.gov This effect is consistent with the modulation of signaling pathways that regulate calcium homeostasis. The inhibition of PI-PLC would typically be expected to decrease IP3-mediated calcium release from intracellular stores. However, the observed increase in Ca2+ by a related compound suggests a more complex mechanism may be at play, potentially involving other channels or pathways.

The canonical downstream effector of DAG, a product of PI-PLC activity, is Protein Kinase C (PKC) . By inhibiting PI-PLC and thus reducing DAG production, Cholestan-6-one, 3-hydroxy-, (3beta)- would likely lead to a downregulation of PKC activation. This would have far-reaching consequences, as PKC is a central node in numerous signaling cascades controlling cell growth, differentiation, and apoptosis.

Transcriptional Regulation and Gene Expression Profiling

There is currently a lack of specific studies detailing the direct effects of (3β)-3-hydroxycholestan-6-one on transcriptional regulation and broad gene expression profiles. The influence of this particular cholestane derivative on the expression of specific genes, or genome-wide changes, has not been extensively documented in available research.

In related areas of study, other compounds with structural similarities have been investigated. For instance, research into the differentiation of F9 teratocarcinoma cells has shown that changes in the expression of key regulatory genes, such as c-jun, Hox1.6, and Oct-3, are associated with the differentiation process induced by various treatments. nih.gov However, a direct link between (3β)-3-hydroxycholestan-6-one and the regulation of these or other specific genes has not been established.

Effects on Protein Expression and Post-translational Modifications

Interactions with Biological Membranes and Subcellular Localization

The lipophilic nature of the cholestane backbone suggests that (3β)-3-hydroxycholestan-6-one likely interacts with cellular membranes. However, specific biophysical studies on its insertion, orientation, and effects on membrane fluidity and permeability are not extensively reported.

Regarding subcellular localization, insights can be drawn from the enzymes that metabolize similar steroid structures. The enzyme 3-beta-hydroxysteroid dehydrogenase/isomerase, which acts on 3β-hydroxy steroids, has been found to have a dual subcellular localization, being present in both the microsomes (a part of the endoplasmic reticulum) and mitochondria. This suggests that its substrates and products, which could include derivatives like (3β)-3-hydroxycholestan-6-one, may also be found or processed in these cellular compartments.

Investigation in Specific Cellular Models

Studies in Cultured Mammalian Cells (e.g., neuronal cells, cancer cells)

Specific studies investigating the effects of (3β)-3-hydroxycholestan-6-one in cultured mammalian cells, including neuronal and cancer cell lines, are limited.

In the context of cancer cell research, a compound with a different but related structural motif, 3,6-dihydroxyflavone (B10367), has been shown to exhibit cytotoxic effects against human cervical cancer cells (HeLa). This effect is mediated through the induction of apoptosis and involves the modulation of signaling pathways that include JNK (c-Jun N-terminal kinase). It is important to emphasize that 3,6-dihydroxyflavone is a flavonoid and is chemically distinct from the steroidal structure of (3β)-3-hydroxycholestan-6-one.

Research in Plant Systems and Other Organisms

There is a notable absence of research specifically investigating the effects or presence of (3β)-3-hydroxycholestan-6-one in plant systems or other non-mammalian organisms within the reviewed scientific literature. Research in plant steroid-like compounds often focuses on brassinosteroids and their roles in growth and development, but a direct connection to this specific cholestan-6-one derivative has not been made.

Structure Activity Relationship Sar and Analog Design

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as it governs the specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a pivotal role in their biological function. researchgate.net For Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)-, the stereochemical configuration at various chiral centers in the steroid nucleus and side chain significantly influences its biological profile.

Table 1: Key Stereochemical Features of Cholestan-6-one, 3-hydroxy-, (3beta)- and Their Potential Impact on Bioactivity

| Stereochemical Feature | Description | Potential Impact on Biological Activity |

| C-3 Hydroxyl Group | The (3β) configuration places the hydroxyl group in an equatorial position on the A-ring. | This orientation is critical for forming specific hydrogen bonds with target receptors and can influence the molecule's solubility and membrane permeability. |

| A/B Ring Junction | The (5α) configuration results in a relatively flat, trans-fused A/B ring system. | This geometry affects the overall shape and rigidity of the steroid nucleus, which is essential for proper alignment within a binding site. |

| Side Chain Stereocenters | The cholestane (B1235564) side chain contains stereocenters (e.g., at C-20 and C-25). | The specific stereochemistry of the side chain influences its flexibility and interactions with hydrophobic pockets in target proteins. |

Role of the 3-hydroxy and 6-keto functionalities on Molecular Interactions

The biological activity of Cholestan-6-one, 3-hydroxy-, (3beta)- is significantly influenced by its oxygen-containing functional groups, the 3-hydroxy and 6-keto moieties. These groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental for molecular recognition and binding affinity.

The 3β-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in a protein's active site. The 6-keto group, with its carbonyl oxygen, primarily functions as a hydrogen bond acceptor. The relative positions of these two functional groups on the steroid scaffold create a specific electronic and steric profile that can be recognized by target proteins. The introduction of an oxime group at the C-6 position, by modifying the keto group, has been shown in other steroidal systems to enhance biological activity, suggesting the importance of this position for molecular interactions. mdpi.com In some molecular systems, hydroxyl and carbonyl groups can also participate in coordination with metal ions, which can modulate biological activity. nih.gov

Table 2: Potential Molecular Interactions of the 3-hydroxy and 6-keto Functionalities

| Functional Group | Position | Potential Molecular Interactions | Significance in Biological Activity |

| 3-hydroxy | C-3 (beta) | Hydrogen bond donor and acceptor. | Crucial for anchoring the molecule within a binding site and for target selectivity. |

| 6-keto | C-6 | Hydrogen bond acceptor; dipole-dipole interactions. | Contributes to the electronic character of the molecule and can be a key interaction point with the target. |

Influence of Side Chain Modifications on Activity

The alkyl side chain of cholestane derivatives plays a significant role in modulating their biological activity, primarily through hydrophobic interactions with the target protein. Modifications to the side chain of Cholestan-6-one, 3-hydroxy-, (3beta)- can influence its potency, selectivity, and pharmacokinetic properties.

Table 3: Hypothetical Side Chain Modifications and Their Potential Effects on Activity

| Modification | Example | Potential Effect on Biological Activity |

| Chain Length | Truncating or extending the alkyl chain. | Alters lipophilicity and the extent of hydrophobic interactions. |

| Introduction of Unsaturation | Introducing double or triple bonds. | Increases rigidity and can alter the conformation of the side chain. |

| Addition of Functional Groups | Incorporating hydroxyl, carboxyl, or amino groups. | Introduces new hydrogen bonding or ionic interaction capabilities, affecting solubility and target binding. |

| Cyclization | Forming a cyclic structure within the side chain. | Restricts conformational flexibility, which may lead to increased selectivity for a specific target. |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For Cholestan-6-one, 3-hydroxy-, (3beta)- and its analogs, QSAR can be a powerful tool for predicting the activity of novel compounds and for guiding the design of more potent molecules. nih.gov

A QSAR study would involve compiling a dataset of structurally related cholestane derivatives with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model can be developed that correlates these descriptors with the observed biological activity. nih.gov

Table 4: Relevant Molecular Descriptors for a QSAR Study of Cholestan-6-one, 3-hydroxy-, (3beta)- Analogs

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies. | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, volume, surface area, shape indices. | Quantifies the size and shape of the molecule, which is important for receptor fit. |

| Hydrophobic | LogP (partition coefficient), molar refractivity. | Measures the lipophilicity of the molecule, influencing membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index. | Describes the atomic connectivity and branching of the molecule. |

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS) for Research Sample Analysis

Chromatographic methods are fundamental for separating Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)- from other structurally similar steroids and endogenous compounds in research samples. The choice between liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), depends on the analyte's properties and the research question.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of oxysterols due to its high sensitivity and specificity, often allowing for the detection of compounds at picogram to nanogram levels. nih.govendocrine-abstracts.org

Sample Preparation: Samples from tissues or plasma typically undergo extraction to isolate the lipid fraction. A common procedure involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). endocrine-abstracts.orgprotocols.io For instance, a supported liquid extraction (SLE) using dichloromethane (B109758) and isopropanol (B130326) can be employed to efficiently extract steroids from plasma. protocols.io

Chromatographic Separation: Reversed-phase columns are frequently used for separation. Phenyl-hexyl or C18 columns are effective in resolving various oxysterols and their isomers. nih.govnih.govmdpi.com Gradient elution with mobile phases consisting of solvents like methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate, is used to achieve optimal separation. nih.govprotocols.iomdpi.com

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions. endocrine-abstracts.orgprotocols.io

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another well-established technique for steroid analysis, though it typically requires chemical derivatization to increase the volatility and thermal stability of the analytes.

Derivatization: The hydroxyl and ketone groups of Cholestan-6-one, 3-hydroxy-, (3beta)- must be derivatized prior to GC analysis. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

Separation and Detection: Derivatized samples are separated on a capillary GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectra of the derivatives provide characteristic fragmentation patterns that are useful for structural confirmation and quantification. nih.gov GC-MS with selected ion monitoring (SIM) allows for the sensitive detection of target compounds in complex mixtures. nih.govnih.gov

The following table summarizes typical parameters used in chromatographic research applications for related compounds.

| Technique | Column Type | Mobile/Carrier Gas | Sample Preparation/Derivatization | Detection | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Kinetex C18 (150 x 3 mm) | Gradient of Methanol and Water with 0.1% Formic Acid | Supported Liquid Extraction (SLE) | Tandem MS (MRM, Positive Ionization) | protocols.io |

| LC-MS/MS | Waters Acquity HSS PFP (2.1x50 mm) | Gradient of Methanol and 5 mM Ammonium Formate | Solid Phase Extraction (SPE) after enzymatic hydrolysis | Tandem MS (MRM, Positive Ionization) | endocrine-abstracts.org |

| LC-MS/MS | Phenyl Hexyl column | Not specified | Non-derivatization extraction with methyl tert-butyl ether | Tandem MS | nih.gov |

| GC-MS | Capillary Column | Helium | Trimethylsilyl (TMS) ether derivatization | MS (Selected Ion Monitoring) | nih.gov |

Spectroscopic Methods for Structural Elucidation of the Chemical Compound and its Metabolites in Research Settings (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of Cholestan-6-one, 3-hydroxy-, (3beta)- and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectra can confirm the presence of key structural features. For the cholestane (B1235564) skeleton, the methyl protons (C18 and C19) and the proton at C3 bearing the hydroxyl group give characteristic signals. scispace.comresearchgate.net The specific chemical shifts and coupling constants help to determine the stereochemistry of the molecule.

¹³C NMR: Carbon NMR provides a signal for each unique carbon atom, allowing for confirmation of the total carbon count and the chemical environment of each carbon. researchgate.net The carbonyl carbon (C6) in the 6-oxo structure would show a characteristic downfield shift. scispace.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, leading to a full structural assignment. scispace.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI-MS): In GC-MS, EI is a common ionization method. The mass spectra of 5α-hydroxysteroids show characteristic fragmentation pathways. nih.gov For cholestan-6-one derivatives, fragmentation often involves cleavage of the steroid rings, providing structurally informative ions. For example, the mass spectrum of 5α-Cholestan-6-one shows a molecular ion peak (M+) and a series of fragment ions that help to identify the core structure. nist.gov The analysis of trimethylsilylated derivatives of related triols shows that fragmentation is highly dependent on the stereochemistry, which can be useful in distinguishing isomers. nih.gov

Electrospray Ionization (ESI-MS): In LC-MS, the softer ESI technique is typically used, which often results in a prominent protonated molecule [M+H]⁺ or other adducts. Tandem MS (MS/MS) experiments on this precursor ion induce fragmentation, which is then used for structural confirmation and quantification.

Radiochemical Tracing for Biosynthetic and Metabolic Pathway Elucidation

Radiochemical tracing is a classic and powerful technique for elucidating metabolic pathways. By introducing a molecule labeled with a radioactive isotope (e.g., ¹⁴C or ³H) into a biological system, researchers can track its conversion into various metabolites.

The biosynthesis of Cholestan-6-one, 3-hydroxy-, (3beta)- and its subsequent metabolic fate have been investigated using this methodology. For instance, research has shown the conversion of radiolabeled cholesterol into 3β-hydroxy-5α-cholestan-6-one in the prothoracic glands of the silkworm, Bombyx mori, identifying it as a potential intermediate in the biosynthesis of the molting hormone α-ecdysone. nih.gov

More recently, the one-step synthesis of [¹⁴C]-6-oxo-cholestan-3β,5α-diol from [¹⁴C]-cholesterol has been reported. fao.orgnih.gov This radiolabeled tracer is crucial for studying the biosynthesis of this metabolite, which is a putative product of the carcinogenic cholestane-3β,5α,6β-triol in tumor cells. fao.orgnih.gov The availability of such radiolabeled compounds facilitates the identification of the enzymes responsible for their formation and metabolism in various physiological and pathological contexts. fao.orgnih.gov

Immunoassays and Other Ligand-Binding Assays for Research Quantification

Immunoassays and ligand-binding assays are high-throughput methods used for the quantification of specific molecules in biological samples, often employed in clinical and research settings.

Immunoassays: These assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and RIA (Radioimmunoassay), rely on the specific binding of an antibody to its target antigen. While highly sensitive, the development of a specific immunoassay for Cholestan-6-one, 3-hydroxy-, (3beta)- is challenging due to the high degree of structural similarity among steroids. Cross-reactivity with other oxysterols or cholesterol precursors can lead to inaccurate quantification.

Ligand-Binding Assays: These assays measure the interaction of a ligand with a specific binding protein or receptor. Many oxysterols, which are oxidized derivatives of cholesterol, act as signaling molecules by binding to nuclear receptors or other proteins. nih.govnih.govmdpi.com For example, oxysterols are known ligands for Liver X Receptors (LXRs) and Oxysterol-Binding Proteins (OSBPs). nih.gov A common research method is a competitive binding assay, where the unlabeled compound of interest (like a cholestan-6-one derivative) competes with a radiolabeled or fluorescently tagged known ligand for binding to the receptor. nih.gov The degree of displacement of the labeled ligand is proportional to the concentration and affinity of the test compound. Such assays are crucial for identifying the biological targets of Cholestan-6-one, 3-hydroxy-, (3beta)- and understanding its mechanism of action. nih.govspringernature.com

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules like Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)- and biological macromolecules, such as proteins.

Research on cholestane (B1235564) derivatives has employed molecular docking to elucidate their binding affinities and modes with various proteins. For instance, studies on compounds with a similar cholestane core have successfully modeled interactions with Human Serum Albumin (HSA), a key transport protein in the bloodstream. dntb.gov.uaresearchgate.net In one such study, a derivative of 3β-chloro-5α-cholestane-6-one was docked with HSA, revealing a strong and spontaneous interaction. The docking analysis identified specific hydrogen bonds and hydrophobic interactions as crucial for the stability of the ligand-protein complex.

Similarly, docking simulations of 25-(S)-hydroxycholesterol, another oxysterol, with proteins from the SARS-CoV-2 virus, specifically the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), have been performed to explore its potential inhibitory activity. tandfonline.com These studies help determine the specific interactions and stability of the ligand within the protein's active site. tandfonline.com

The binding affinity is often quantified by a docking score and the Gibbs free energy (ΔG), where a more negative value indicates a stronger, more favorable interaction.

Table 1: Examples of Molecular Docking Parameters for Cholestane Derivatives and Related Oxysterols

| Compound | Target Protein | Binding/Glide Score (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 3β-chloro-5α-cholestane-6-one derivative | Human Serum Albumin (HSA) | -8.322 | -6.24 to -6.43 | Not specified |

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | -8.6 | -9.86 | Not specified |

| 25-(S)-hydroxycholesterol | SARS-CoV-2 RdRp | -51.0 (Glide Energy) | Not specified | Not specified |

Note: Data is derived from studies on structurally related compounds to illustrate the application of the technique.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and molecular geometry of compounds like Cholestan-6-one, 3-hydroxy-, (3beta)-. These methods provide detailed information about the molecule's structure, stability, and reactivity.

For cholestane derivatives, DFT calculations have been used to optimize the molecular geometry in both gaseous and solvent phases. researchgate.net A common approach involves using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), which is effective for accurately describing electron distribution and molecular interactions in organic compounds. The results of these calculations, such as bond lengths and angles, are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Furthermore, these computational studies can elucidate the nature of intramolecular and intermolecular interactions. Reduced Density Gradient (RDG) analysis, for example, can identify and characterize noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding how the molecule packs in a solid state and interacts with other molecules. researchgate.net

Molecular Dynamics Simulations of Membrane Interactions and Protein Conformations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique provides an atomic-level view of how molecules like Cholestan-6-one, 3-hydroxy-, (3beta)- behave in complex biological environments, such as cell membranes, and how they affect the conformation of proteins.

Membrane Interactions: MD simulations have been used extensively to study the interactions of cholesterol and its oxidized derivatives (oxysterols) with lipid bilayers. wustl.edunih.gov These simulations reveal that oxysterols can arrange themselves within membranes very differently than cholesterol. wustl.edu Their presence can alter the organization of cholesterol and the physical properties of the membrane itself. wustl.edu The specific effects of an oxysterol on a membrane are highly dependent on the phospholipid composition of that membrane. wustl.edu These simulations provide atomic-level detail on how oxysterols can change membrane properties, offering potential mechanisms for their biological signaling roles. wustl.edu

Protein Conformations: MD simulations are also used to confirm the stability of a ligand-protein complex predicted by molecular docking. tandfonline.com By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or dissociates. For example, MD simulations were used to confirm the binding stability of 25-hydroxycholesterol to the RdRp and Mpro proteins of SARS-CoV-2. tandfonline.com These simulations can also reveal subtle conformational changes in the protein upon ligand binding, which can be critical for its function. researchgate.net

In Silico Screening and Virtual Library Design for Analogues

In silico screening and virtual library design are computational strategies used in the early stages of drug discovery to identify promising new molecules. This approach involves creating a large library of virtual compounds and using computational methods to predict their potential biological activity against a specific target.

While specific virtual screening studies starting from Cholestan-6-one, 3-hydroxy-, (3beta)- are not prominently documented, the methodology is widely applied to natural products and other lead compounds. The general workflow involves:

Scaffold Selection: The core structure of Cholestan-6-one, 3-hydroxy-, (3beta)- would be used as the starting point or "scaffold."

Virtual Library Generation: A large, diverse library of analogues is created by computationally adding or modifying functional groups on the parent scaffold. These virtual compounds can be sourced from large chemical databases like ZINC.

Computational Filtering: The virtual library is subjected to a series of filters. This often includes applying rules like Lipinski's rule of five to assess "drug-likeness" and predict oral bioavailability.

Docking and Scoring: The remaining compounds are then docked into the active site of a target protein. Their binding affinities are scored to rank them based on their predicted potency.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring candidates. rsc.org

This process allows researchers to prioritize a smaller, more manageable number of promising analogues for chemical synthesis and subsequent experimental testing, significantly accelerating the discovery of new bioactive molecules. rsc.org

Future Research Directions and Unexplored Avenues

Identification of Novel Biological Targets and Signaling Pathways

A primary avenue for future research is the identification of specific intracellular binding partners for Cholestan-6-one (B14718734), 3-hydroxy-, (3beta)-. Oxysterols are known to exert their effects by interacting with a variety of proteins, including nuclear receptors and other cellular sensors. nih.govresearchgate.net A critical unanswered question is which of these, or perhaps novel, targets this particular compound modulates.

Research on closely related oxysterols provides a roadmap for these investigations. For instance, the structurally similar 6-oxo-cholestan-3β,5α-diol (OCDO) is a known metabolite in certain cancer cells and is processed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov This suggests that 11β-HSD2 and other steroid-metabolizing enzymes could be potential targets or metabolic pathways for Cholestan-6-one, 3-hydroxy-, (3beta)-. Future studies should, therefore, investigate its interaction with and metabolism by such enzymes. Furthermore, given that oxysterols can act as ligands for nuclear receptors like Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs), which regulate lipid metabolism and inflammation, screening for the binding affinity of Cholestan-6-one, 3-hydroxy-, (3beta)- to these and other orphan nuclear receptors is a logical and crucial next step. nist.gov

The elucidation of downstream signaling cascades is equally important. Upon binding to a receptor, a signaling cascade is typically initiated, leading to changes in gene expression and cellular function. Identifying the signaling pathways modulated by Cholestan-6-one, 3-hydroxy-, (3beta)- will be key to understanding its physiological role. Techniques such as phosphoproteomics and reporter gene assays could be employed to screen for the activation or inhibition of known signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, in response to treatment with this compound.

Elucidation of Regulatory Networks Involving the Chemical Compound

Beyond individual targets and pathways, a systems-level understanding of the regulatory networks influenced by Cholestan-6-one, 3-hydroxy-, (3beta)- is essential. This involves mapping the complex interplay of genes, proteins, and metabolites that are affected by its presence.

A key area of investigation should be its potential role in the regulatory networks governing cholesterol homeostasis. Oxysterols are central to the feedback mechanisms that control cholesterol synthesis, uptake, and efflux. researchgate.netnih.gov Determining how Cholestan-6-one, 3-hydroxy-, (3beta)- influences the expression and activity of key players in cholesterol metabolism, such as HMG-CoA reductase and the SREBP (Sterol Regulatory Element-Binding Protein) family of transcription factors, will be vital.

Furthermore, the connection between oxysterols and inflammatory processes is well-established. wikipedia.org Future research should explore whether Cholestan-6-one, 3-hydroxy-, (3beta)- modulates inflammatory networks, for instance by affecting the production of cytokines and chemokines, or by influencing the activity of key inflammatory signaling hubs like NF-κB. nih.gov

The table below outlines potential research questions and the methodologies that could be employed to unravel the regulatory networks involving this compound.

| Research Question | Proposed Methodologies |

| Does Cholestan-6-one, 3-hydroxy-, (3beta)- regulate the expression of genes involved in cholesterol metabolism? | Quantitative PCR (qPCR) arrays, RNA-sequencing (RNA-Seq) of cells treated with the compound to analyze changes in the transcriptome. |

| What is the impact of this compound on the activity of key transcription factors like SREBPs and LXRs? | Luciferase reporter assays using promoters of target genes, Electrophoretic Mobility Shift Assays (EMSA) to assess DNA binding. |

| Does this oxysterol modulate inflammatory signaling networks? | Measurement of cytokine and chemokine secretion using ELISA or multiplex assays, Western blotting for key inflammatory signaling proteins (e.g., phosphorylated NF-κB, IκBα). |

| What are the broader metabolic consequences of cellular exposure to this compound? | Untargeted metabolomics to identify widespread changes in the cellular metabolome, stable isotope tracing to follow the metabolic fate of the compound and its impact on central carbon metabolism. |

Development of Advanced Research Tools and Methodologies

Progress in understanding the biological roles of Cholestan-6-one, 3-hydroxy-, (3beta)- is intrinsically linked to the development of specific and sensitive research tools. The low abundance of many oxysterols and the potential for their artificial generation during sample handling pose significant analytical challenges. nih.govresearchgate.net

A critical need is the synthesis of isotopically labeled standards of Cholestan-6-one, 3-hydroxy-, (3beta)-, such as with ¹³C or ²H. The synthesis of a radiolabeled version of the related compound, 6-oxo-cholestan-3β,5α-diol, highlights the feasibility and importance of such tools for tracking metabolic pathways. nih.gov These labeled standards are indispensable for accurate quantification by mass spectrometry-based methods and for metabolic fate studies.

The development of highly specific antibodies against Cholestan-6-one, 3-hydroxy-, (3beta)- would enable a range of applications, including immunohistochemistry to determine its tissue and subcellular localization, and the development of sensitive immunoassays like ELISA.

Furthermore, the creation of chemical probes, such as biotinylated or fluorescently tagged derivatives, could facilitate the identification of its binding proteins through affinity purification and pull-down assays. The synthesis of a non-hydrolysable analogue of a related sulfated oxysterol serves as a precedent for creating stabilized derivatives to study protein-ligand interactions. nih.gov

Integration with Systems Biology and Omics Approaches (e.g., metabolomics, proteomics)

To capture the full spectrum of its biological effects, future research must integrate the study of Cholestan-6-one, 3-hydroxy-, (3beta)- with systems-level "omics" approaches. This holistic view will move beyond a single target or pathway to a comprehensive understanding of its impact on the cell.

Metabolomics studies can reveal the broader metabolic perturbations caused by this oxysterol. Untargeted metabolomics can provide a snapshot of all detectable metabolites in a cell or tissue after exposure to the compound, potentially identifying unforeseen metabolic shifts. nih.gov Targeted metabolomics can then be used to precisely quantify changes in specific pathways of interest, such as steroidogenesis or fatty acid metabolism.

Proteomics can identify changes in the cellular proteome in response to Cholestan-6-one, 3-hydroxy-, (3beta)-. This can reveal not only changes in the abundance of specific proteins but also post-translational modifications, which are critical for regulating protein function. For example, identifying proteins that are differentially phosphorylated or ubiquitinated following treatment with the compound can provide direct clues about the signaling pathways it modulates.

Integrating these omics datasets through bioinformatics analysis will be crucial for constructing comprehensive models of the compound's mechanism of action and for identifying key nodes in the regulatory networks it affects.

Comparative Biochemical Studies Across Different Organisms

Investigating the presence and function of Cholestan-6-one, 3-hydroxy-, (3beta)- across different species can provide valuable insights into its evolutionary conservation and fundamental biological roles.

Initial studies should focus on quantifying its endogenous levels in various tissues and organisms, from simple model organisms like yeast and nematodes to rodents and humans. This will help to establish where and at what concentrations it is physiologically relevant.

Comparative studies of its metabolic pathways in different species are also warranted. For instance, investigating whether the enzymes that synthesize and metabolize this compound in humans have orthologs in other species can shed light on its conserved functions. The substrate specificity of enzymes like 3beta-hydroxysteroid oxidase, which is known to act on other 3beta-hydroxysteroids, could be explored across different organisms. nih.gov

Furthermore, assessing the biological effects of Cholestan-6-one, 3-hydroxy-, (3beta)- in different model organisms can help to dissect its function. For example, studying its impact on lifespan and stress resistance in Caenorhabditis elegans or on metabolic parameters in zebrafish could provide rapid and valuable functional data. Any observed species-specific differences in its effects would also be highly informative, potentially pointing to specialized roles in different evolutionary lineages.

Q & A

Q. How can researchers validate the identity of Cholestan-6-one, 3-hydroxy-, (3β)-, when commercial standards are unavailable?

- Methodology : Cross-validate using: (a) Co-injection with synthetic analogs : Compare retention times in HPLC with structurally similar standards (e.g., 5α-cholestan-6-one derivatives) . (b) Isotopic labeling : Incorporate deuterium at the C3 position and track via MS fragmentation patterns . (c) Comparative spectral libraries : Match IR and MS data with entries in the EPA/NIH Mass Spectral Database .

Advanced Research Questions

Q. What experimental evidence supports the role of 3β-hydroxy-5α-cholestan-6-one as a precursor in α-ecdysone biosynthesis?

- Methodology : Radiolabeled cholesterol (e.g., ¹⁴C or ³H) is incubated with insect prothoracic glands. Tracking label incorporation via autoradiography or LC-MS reveals intermediates. For example, labeled 3β-hydroxy-5α-cholestan-6-one disappears from glands while labeled α-ecdysone appears in the medium, confirming its role as a precursor . Control experiments must exclude non-enzymatic oxidation pathways .

Q. How can conflicting spectral data for cholestane derivatives (e.g., hydroxyl vs. ketone signals) be resolved in complex mixtures?

- Methodology : (a) Derivatization : Convert hydroxyl groups to trimethylsilyl (TMS) ethers or acetates to simplify NMR/GC-MS interpretation . (b) 2D NMR : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between C6-ketone (δ ~210 ppm) and adjacent protons confirm the 6-one position . (c) Isolation of minor components : Employ preparative TLC or HPLC to isolate impurities and analyze them separately .

Q. What computational methods are effective for predicting the reactivity of 3β-hydroxy groups in cholestane derivatives under acidic or basic conditions?

- Methodology : (a) DFT calculations : Model transition states for hydroxyl group reactions (e.g., dehydration or esterification) using software like Gaussian or ORCA. Compare activation energies for axial vs. equatorial conformers . (b) Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and stability in different media (e.g., aqueous vs. organic phases) .

Q. How do structural modifications at C3 (e.g., halogenation or methoxylation) affect the biological activity of cholestan-6-one derivatives?

- Methodology : (a) SAR studies : Synthesize analogs (e.g., 3-chloro or 3-methoxy derivatives) and test their activity in bioassays (e.g., ecdysone receptor binding). (b) Crystallography : Determine 3D structures of ligand-receptor complexes to identify critical hydrogen bonds or steric effects . (c) Metabolic profiling : Use LC-MS to track degradation products in biological systems and correlate stability with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for Cholestan-6-one derivatives across literature sources?

- Methodology : (a) Purity assessment : Re-measure using DSC (differential scanning calorimetry) for melting points and high-field NMR for spectral data. (b) Environmental controls : Verify if variations arise from humidity (hygroscopicity) or solvent residues . (c) Inter-laboratory validation : Compare data with independent labs using standardized protocols (e.g., ASTM methods for thermal analysis) .

Experimental Design

Q. What in vitro assays are suitable for studying the enzymatic conversion of cholesterol to 3β-hydroxy-5α-cholestan-6-one?

- Methodology : (a) Enzyme isolation : Homogenize insect prothoracic glands and fractionate via ultracentrifugation to obtain microsomal enzymes . (b) Kinetic assays : Monitor NADPH consumption (spectrophotometrically at 340 nm) or product formation via LC-MS. (c) Inhibition studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to confirm enzyme class involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.